molecular formula C24H19N3O5 B4162094 N-(2-methoxy-4-nitrophenyl)-2-(2-methoxyphenyl)quinoline-4-carboxamide

N-(2-methoxy-4-nitrophenyl)-2-(2-methoxyphenyl)quinoline-4-carboxamide

Cat. No.: B4162094
M. Wt: 429.4 g/mol
InChI Key: NTYHEQXPSCIIAQ-UHFFFAOYSA-N
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Description

N-(2-methoxy-4-nitrophenyl)-2-(2-methoxyphenyl)quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core substituted with methoxy and nitro groups, as well as a carboxamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-(2-methoxy-4-nitrophenyl)-2-(2-methoxyphenyl)quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O5/c1-31-22-10-6-4-8-17(22)21-14-18(16-7-3-5-9-19(16)25-21)24(28)26-20-12-11-15(27(29)30)13-23(20)32-2/h3-14H,1-2H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTYHEQXPSCIIAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C=C(C=C4)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-4-nitrophenyl)-2-(2-methoxyphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of Methoxy and Nitro Groups: The quinoline core is then subjected to electrophilic aromatic substitution reactions to introduce the methoxy and nitro groups. This can be achieved using methanol and nitric acid under controlled conditions.

    Formation of the Carboxamide Moiety: The final step involves the reaction of the substituted quinoline with an appropriate amine to form the carboxamide moiety. This can be carried out using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-4-nitrophenyl)-2-(2-methoxyphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents such as sodium ethoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, room temperature.

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid, reflux.

    Substitution: Sodium ethoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO), elevated temperature.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Amino-substituted quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-methoxy-4-nitrophenyl)-2-(2-methoxyphenyl)quinoline-4-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Biological Studies: It is used as a probe to study the interactions between quinoline derivatives and biological macromolecules such as DNA and proteins.

    Chemical Biology: The compound serves as a tool to explore the mechanisms of action of quinoline-based drugs and their effects on cellular processes.

    Industrial Applications: It may be used in the development of new materials with specific electronic or optical properties due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(2-methoxy-4-nitrophenyl)-2-(2-methoxyphenyl)quinoline-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting cellular pathways. For example, it may inhibit topoisomerase enzymes, leading to the disruption of DNA replication and transcription in cancer cells. Additionally, the compound’s ability to intercalate into DNA can interfere with the normal functioning of nucleic acids.

Comparison with Similar Compounds

N-(2-methoxy-4-nitrophenyl)-2-(2-methoxyphenyl)quinoline-4-carboxamide can be compared with other quinoline derivatives, such as:

    Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.

    Quinacrine: Another antimalarial compound with distinct functional groups.

    Camptothecin: A quinoline-based alkaloid with potent anticancer activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique biological and chemical properties. Its combination of methoxy and nitro groups, along with the carboxamide moiety, distinguishes it from other quinoline derivatives and contributes to its diverse range of applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-methoxy-4-nitrophenyl)-2-(2-methoxyphenyl)quinoline-4-carboxamide
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N-(2-methoxy-4-nitrophenyl)-2-(2-methoxyphenyl)quinoline-4-carboxamide

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